molecular formula C11H12ClN B3358785 5-Chloro-1-propyl-1H-indole CAS No. 820210-24-0

5-Chloro-1-propyl-1H-indole

Cat. No.: B3358785
CAS No.: 820210-24-0
M. Wt: 193.67 g/mol
InChI Key: VSOKLEMRXYURCZ-UHFFFAOYSA-N
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Description

5-Chloro-1-propyl-1H-indole is a 5-substituted indole . It undergoes electropolymerization to form a redox-active film consisting of a cyclic trimer and chains of linked cyclic trimer (polymer) . It is a potential positive allosteric modulator (PAM) of the 5-HT 3 receptor .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in recent years . Indoles, both natural and synthetic, show various biologically vital properties . The investigation of novel methods of synthesis has attracted the attention of the chemical community .


Molecular Structure Analysis

The molecular formula of this compound is C8H6ClN . Its molecular weight is 151.593 . The structure is also available as a 2D Mol file .


Chemical Reactions Analysis

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be found in the NIST Chemistry WebBook . The molecular formula is C8H6ClN and the molecular weight is 151.593 .

Mechanism of Action

Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

Future Directions

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Properties

IUPAC Name

5-chloro-1-propylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN/c1-2-6-13-7-5-9-8-10(12)3-4-11(9)13/h3-5,7-8H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOKLEMRXYURCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60514572
Record name 5-Chloro-1-propyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820210-24-0
Record name 5-Chloro-1-propyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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